"Schorl tourmaline crystal structure and symmetry"
"Schorl tourmaline crystal structure and symmetry"
An In-depth Technical Guide on the Crystal Structure and Symmetry of Schorl Tourmaline (B1171579)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schorl, the most common species of the tourmaline group, is a complex borosilicate mineral with significant applications in various scientific and technological fields. A thorough understanding of its crystal structure and symmetry is paramount for leveraging its unique properties. This technical guide provides a comprehensive overview of the crystallographic characteristics of Schorl, including its chemical composition, crystal system, space group, and detailed structural parameters. Methodologies for its characterization via X-ray Diffraction (XRD) and Electron Probe Microanalysis (EPMA) are also detailed.
Introduction
Tourmaline is a group of cyclosilicate minerals with a generalized chemical formula of XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W.[1] Schorl is the sodium- and iron-rich end member of the tourmaline group.[2] Its formula is typically represented as NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH).[2] The crystal structure of tourmaline is characterized by a framework of six-membered rings of silica (B1680970) tetrahedra (Si₆O₁₈).[1] This guide delves into the specific structural details and symmetry elements of Schorl, presenting quantitative data and the experimental protocols used for its determination.
Crystal Structure and Symmetry
Schorl crystallizes in the trigonal crystal system.[3] Specifically, it belongs to the ditrigonal pyramidal crystal class and the R3m space group.[4] This space group assignment indicates a rhombohedral lattice with a threefold rotation axis and mirror planes.
The fundamental building block of the Schorl structure is a six-membered ring of silicon-oxygen tetrahedra. These rings are stacked along the c-axis and are linked by columns of Y-site (Fe²⁺) and Z-site (Al³⁺) octahedra. The large X-site (Na⁺) is located in the center of the hexagonal rings. Boron is present in triangular BO₃ groups.
Logical Relationship of Crystallographic Hierarchy
Caption: Hierarchy of Schorl's crystallography.
Quantitative Crystallographic Data
The following tables summarize key quantitative data for Schorl crystals from peer-reviewed literature. Note that slight variations in chemical composition can lead to minor differences in these parameters.
Table 1: Unit Cell Parameters for Schorl
| Parameter | Value (Foit, 1989)[5] | Value (Hawthorne et al., 1995)[4] |
| a (Å) | 15.963(3) | 15.985(2) |
| c (Å) | 7.148(2) | 7.178(1) |
| Volume (ų) | 1577.3(6) | 1588.4(6) |
| Crystal System | Trigonal | Trigonal |
| Space Group | R3m | R3m |
Table 2: Atomic Coordinates for an Alkali-Deficient Schorl (Foit, 1989)[5]
| Atom | Wyckoff Site | x | y | z | Occupancy |
| Na | 3a | 0 | 0 | 0.2113(4) | 0.77 |
| Fe | 9b | 0.12011(3) | 0.06006(2) | 0.0003(1) | 0.71 |
| Al(1) | 9b | 0.12011(3) | 0.06006(2) | 0.0003(1) | 0.17 |
| Mg | 9b | 0.12011(3) | 0.06006(2) | 0.0003(1) | 0.11 |
| Ti | 9b | 0.12011(3) | 0.06006(2) | 0.0003(1) | 0.01 |
| Al(2) | 18c | 0.19163(4) | 0.18957(4) | 0.6669(1) | 1.00 |
| Si | 18c | 0.19163(4) | 0.18957(4) | 0.1932(1) | 0.98 |
| Al(3) | 18c | 0.19163(4) | 0.18957(4) | 0.1932(1) | 0.02 |
| B | 9b | 0.0869(2) | 0.1738(3) | 0.4503(5) | 1.00 |
| O(1) | 9b | 0 | 0 | 0.7303(4) | 1.00 |
| O(2) | 9b | 0.2520(2) | 0.1260(1) | 0.5898(3) | 1.00 |
| O(3) | 9b | 0.0617(2) | 0.1234(2) | 0.3138(3) | 1.00 |
| O(4) | 18c | 0.1898(2) | 0.2798(1) | 0.1039(2) | 1.00 |
| O(5) | 18c | 0.2798(1) | 0.1898(2) | 0.1039(2) | 1.00 |
| O(6) | 18c | 0.1953(2) | 0.1039(2) | 0.2798(1) | 1.00 |
| O(7) | 18c | 0.1039(2) | 0.1953(2) | 0.2798(1) | 1.00 |
| O(8) | 9b | 0.0600(2) | 0.1200(2) | 0.7850(4) | 1.00 |
| OH/F(1) | 3a | 0 | 0 | 0.0000 | 0.82(OH), 0.18(F) |
| OH/F(2) | 9b | 0.1200(2) | 0.0600(2) | 0.2150(4) | 0.90(OH), 0.10(F) |
Table 3: Selected Interatomic Distances (Å) for an Alkali-Deficient Schorl (Foit, 1989)[5]
| Bond | Distance (Å) |
| Y-site (9b) Octahedron | |
| Fe-O(2) | 2.053(2) |
| Fe-O(6) | 2.049(2) |
| Fe-O(7) | 2.049(2) |
| Fe-O(8) | 2.215(3) |
| Fe-OH/F(2) | 2.080(3) |
| Mean Y-O | 2.084 |
| Z-site (18c) Octahedron | |
| Al-O(2) | 1.895(2) |
| Al-O(4) | 1.931(2) |
| Al-O(5) | 1.931(2) |
| Al-O(6) | 1.889(2) |
| Al-O(7) | 1.889(2) |
| Al-O(8) | 1.988(2) |
| Mean Z-O | 1.921 |
| T-site (18c) Tetrahedron | |
| Si-O(4) | 1.625(2) |
| Si-O(5) | 1.625(2) |
| Si-O(6) | 1.618(2) |
| Si-O(7) | 1.618(2) |
| Mean T-O | 1.622 |
| B-site (9b) Triangle | |
| B-O(2) | 1.375(4) |
| B-O(3) | 1.378(4) |
| B-O(8) | 1.376(4) |
| Mean B-O | 1.376 |
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
This protocol outlines the general procedure for determining the crystal structure of Schorl using single-crystal XRD.
Objective: To determine the unit cell parameters, space group, and atomic positions of a Schorl crystal.
Methodology:
-
Crystal Selection and Mounting:
-
Select a small, single crystal of Schorl (typically < 0.5 mm in all dimensions) that is free of visible cracks or inclusions.
-
Mount the crystal on a goniometer head using a suitable adhesive or a glass fiber.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and preliminary unit cell parameters.
-
Collect a full sphere of diffraction data at room temperature or low temperature (to reduce thermal vibrations). A common approach is to use a ω-2θ scan mode.[5]
-
Monitor the intensity of standard reflections periodically to check for crystal decay or instrument instability.[5]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (hkl) and their corresponding intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the space group from the systematic absences in the diffraction data. For Schorl, this will be R3m.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavier atoms.
-
Use Fourier and difference Fourier maps to locate the remaining atoms.
-
-
Structure Refinement:
-
Refine the atomic coordinates, site occupancies, and anisotropic displacement parameters using a full-matrix least-squares method.
-
The refinement is complete when the R-factor (a measure of the agreement between observed and calculated structure factors) converges to a low value (typically < 5%).[5]
-
Electron Probe Microanalysis (EPMA)
This protocol describes the general procedure for quantitative chemical analysis of Schorl using EPMA.
Objective: To determine the elemental composition of a Schorl sample.
Methodology:
-
Sample Preparation:
-
Prepare a polished thin section or a grain mount of the Schorl sample.
-
The surface must be flat, smooth, and free of scratches to ensure accurate analysis.
-
Coat the sample with a thin layer of carbon to make it conductive and prevent charging under the electron beam.
-
-
Instrument Setup and Calibration:
-
Place the sample in the EPMA sample chamber and evacuate to a high vacuum.
-
Set the accelerating voltage (e.g., 15-20 kV) and beam current (e.g., 10-20 nA).
-
Focus the electron beam to a small spot size (typically 1-5 µm).
-
Calibrate the instrument using well-characterized standards for all elements to be analyzed.
-
-
Data Acquisition:
-
Select points of interest on the Schorl sample for analysis using the optical microscope and backscattered electron (BSE) imaging.
-
For each point, acquire X-ray counts for all elements of interest using wavelength-dispersive spectrometers (WDS).
-
Measure background counts on either side of each elemental peak to correct for the continuum radiation.
-
-
Data Processing and Quantification:
-
The raw X-ray intensities are converted to elemental concentrations using a ZAF or similar matrix correction procedure. This corrects for the effects of atomic number (Z), absorption (A), and fluorescence (F).
-
The results are typically reported as weight percent of the elements or their oxides.
-
Conclusion
The crystal structure and symmetry of Schorl tourmaline are well-defined, with a trigonal crystal system and the space group R3m. The detailed quantitative data on its unit cell, atomic positions, and interatomic distances provide a fundamental basis for understanding its physical and chemical properties. The experimental protocols of single-crystal XRD and EPMA are essential for the accurate characterization of this complex silicate (B1173343) mineral, enabling further research and applications in various scientific disciplines.
